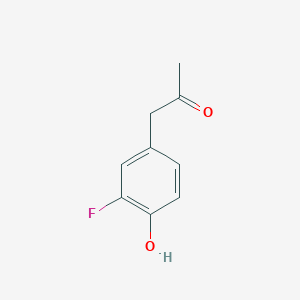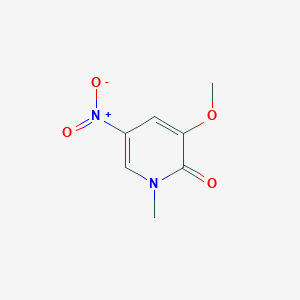
3-methoxy-1-methyl-5-nitropyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methoxy-1-methyl-5-nitropyridin-2(1H)-one is a heterocyclic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-1-methyl-5-nitropyridin-2(1H)-one typically involves the nitration of a pyridine derivative followed by methylation and methoxylation. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale nitration and methylation processes, with careful control of reaction parameters to ensure consistency and safety.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The methoxy and methyl groups can be substituted under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Halogenating agents or nucleophiles can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction might yield 3-methoxy-1-methyl-5-aminopyridin-2(1H)-one.
科学的研究の応用
3-methoxy-1-methyl-5-nitropyridin-2(1H)-one may have applications in:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Investigated for potential therapeutic properties.
Industry: Used in the production of materials with specific properties.
作用機序
The mechanism of action for 3-methoxy-1-methyl-5-nitropyridin-2(1H)-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, affecting molecular pathways. The nitro group could play a role in redox reactions, influencing cellular processes.
類似化合物との比較
Similar Compounds
- 3-methoxy-1-methyl-5-nitropyridine
- 3-methoxy-1-methyl-4-nitropyridin-2(1H)-one
Uniqueness
3-methoxy-1-methyl-5-nitropyridin-2(1H)-one is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness can make it valuable for specific applications where other compounds might not be as effective.
特性
分子式 |
C7H8N2O4 |
|---|---|
分子量 |
184.15 g/mol |
IUPAC名 |
3-methoxy-1-methyl-5-nitropyridin-2-one |
InChI |
InChI=1S/C7H8N2O4/c1-8-4-5(9(11)12)3-6(13-2)7(8)10/h3-4H,1-2H3 |
InChIキー |
WIZDLGFUVBYZLS-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C=C(C1=O)OC)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


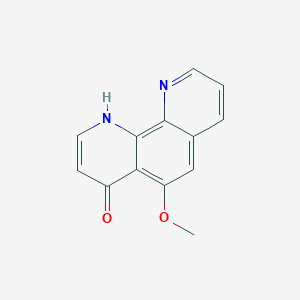
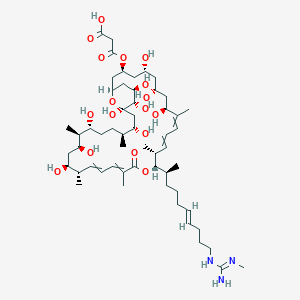
![7-Bromo-2H-pyrano[3,2-c]pyridin-4(3H)-one](/img/structure/B13142660.png)
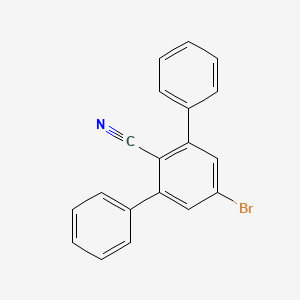
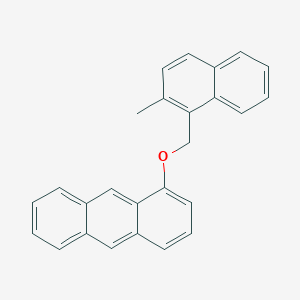
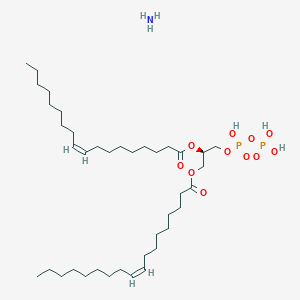
![5-Bromo-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one](/img/structure/B13142673.png)
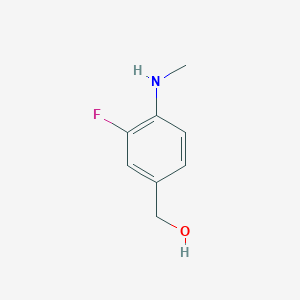
![azane;[(2R)-3-[hydroxy-[(2R,3S,5R,6R)-2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13142680.png)
